molecular formula C7H14N2O2 B13318835 2-Amino-3-(oxolan-2-yl)propanamide

2-Amino-3-(oxolan-2-yl)propanamide

Katalognummer: B13318835
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: DUUBBHHDAKVHFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(oxolan-2-yl)propanamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of an amino group, an oxolane ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-Amino-3-(oxolan-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with amino acids under specific conditions. For instance, the reaction of oxolane-2-carboxylic acid with ammonia or an amine can yield the desired product . Industrial production methods often involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Amino-3-(oxolan-2-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(oxolan-2-yl)propanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and oxolane ring play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic reactions .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(oxolan-2-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

2-amino-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H2,9,10)

InChI-Schlüssel

DUUBBHHDAKVHFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.